Bendamustine Bis-mercapturic Acid

説明

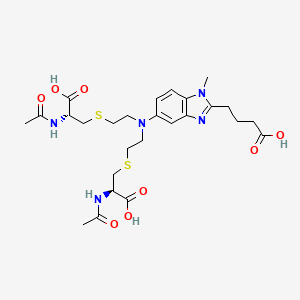

Bendamustine Bis-mercapturic Acid is a metabolite of Bendamustine, a chemotherapeutic agent used primarily in the treatment of chronic lymphocytic leukemia and non-Hodgkin lymphoma . This compound is characterized by its molecular formula C26H37N5O8S2 and a molecular weight of 611.73 g/mol . This compound is significant in the field of proteomics research and is utilized for various scientific applications .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Bendamustine Bis-mercapturic Acid involves multiple synthetic steps. The synthesis typically starts with Bendamustine hydrochloride, which undergoes a series of reactions to introduce the mercapturic acid moiety. The process involves the use of reagents such as thionyl chloride and concentrated hydrochloric acid . The reaction conditions are carefully controlled to ensure the purity and yield of the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired quality. The production is carried out in compliance with regulatory standards to ensure safety and efficacy .

化学反応の分析

Types of Reactions: Bendamustine Bis-mercapturic Acid undergoes various chemical reactions, including:

Reduction: The compound can be reduced to its corresponding thiol derivatives under specific conditions.

Substitution: Nucleophilic substitution reactions can occur, where the mercapturic acid moiety is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols and amines are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include sulfoxides, thiol derivatives, and various substituted compounds .

科学的研究の応用

Pharmacokinetics and Metabolism

Bendamustine undergoes extensive metabolism in the body, resulting in several metabolites, including Bendamustine Bis-mercapturic Acid. This metabolite is formed through conjugation with glutathione and is excreted primarily via urine. Understanding the pharmacokinetics of this compound is crucial for optimizing dosing regimens and minimizing toxicity .

Clinical Applications

1. Efficacy in Hematological Malignancies:

this compound has been studied for its effectiveness in treating relapsed or refractory non-Hodgkin lymphoma and chronic lymphocytic leukemia. Clinical trials have demonstrated that bendamustine, often combined with rituximab, significantly improves progression-free survival compared to traditional therapies like R-CHOP (rituximab, cyclophosphamide, doxorubicin, vincristine, and prednisone) .

2. Immunomodulatory Effects:

Research indicates that bendamustine has immunomodulatory properties that may enhance anti-tumor immunity. Studies have shown that it can affect various immune cell populations, including T cells, B cells, and natural killer cells. For instance, bendamustine treatment has been associated with lymphopenia but also with enhanced antibody-dependent cellular cytotoxicity (ADCC) when used in combination with monoclonal antibodies .

3. Safety Profile:

The safety profile of bendamustine is generally favorable; however, it can lead to hematological toxicities such as lymphopenia and thrombocytopenia. The incidence of these side effects can vary based on patient characteristics and treatment regimens . Monitoring metabolite levels like this compound may help predict adverse effects and guide dose adjustments.

Case Studies

Several case studies have documented the clinical outcomes associated with this compound:

- Case Study 1: A cohort of patients with rituximab-refractory indolent non-Hodgkin lymphoma showed an overall response rate of 77% when treated with bendamustine alone or in combination with rituximab. The median progression-free survival was reported at approximately 9 months .

- Case Study 2: In a study involving patients with chronic lymphocytic leukemia who were previously treated with multiple lines of therapy, bendamustine demonstrated significant efficacy with manageable toxicity profiles. The combination therapy led to improved overall survival rates compared to historical controls .

作用機序

Bendamustine Bis-mercapturic Acid exerts its effects primarily through its role as a metabolite of Bendamustine. The parent compound, Bendamustine, functions as an alkylating agent, forming covalent bonds with DNA and causing cross-links that inhibit DNA replication and transcription . This leads to cell cycle arrest and apoptosis in cancer cells . The mercapturic acid derivative is involved in the detoxification and excretion of Bendamustine, facilitating its elimination from the body .

類似化合物との比較

Bendamustine Sulfoxide: Another metabolite of Bendamustine, formed through oxidation.

Bendamustine Methyl Ester: A derivative used in various synthetic applications.

Bendamustine Bis-mercapturic Acid-d6: A labeled analog used in proteomics research.

Uniqueness: this compound is unique due to its specific role in the detoxification pathway of Bendamustine. Unlike other metabolites, it is directly involved in the mercapturic acid pathway, which is crucial for the excretion of Bendamustine and its derivatives . This makes it an important compound for studying the pharmacokinetics and metabolism of Bendamustine.

生物活性

Bendamustine Bis-mercapturic Acid (BBMA) is a significant metabolite of the chemotherapeutic agent bendamustine, which is primarily used in the treatment of chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma. Understanding the biological activity of BBMA provides insight into its pharmacokinetics, potential therapeutic effects, and safety profile.

Overview of Bendamustine

Bendamustine is classified as an alkylating agent that functions by forming cross-links in DNA, leading to cell cycle arrest and apoptosis in malignant cells. It has a unique structure that combines properties of both alkylating agents and antimetabolites, enhancing its efficacy against certain cancers. The metabolism of bendamustine involves several pathways, leading to various metabolites, including BBMA.

Metabolic Pathways

The metabolism of bendamustine occurs primarily through hepatic processes involving enzymes such as cytochrome P450 and glutathione S-transferases. Key metabolic pathways include:

- Hydrolysis : The primary metabolic pathway where bendamustine is hydrolyzed to form less active metabolites.

- Conjugation : Involves the conjugation with glutathione, leading to the formation of BBMA and other mercapturic acids.

- N-demethylation : This process leads to the formation of metabolites that retain some biological activity.

Table 1: Major Metabolites of Bendamustine

| Metabolite | Pathway | Biological Activity |

|---|---|---|

| Bendamustine | Parent compound | Alkylating agent |

| γ-Hydroxybendamustine | Hydrolysis | Reduced activity |

| BBMA | Glutathione conjugation | Detoxification |

| Cysteine conjugates | Conjugation | Potential toxicity |

Biological Activity of BBMA

BBMA is primarily regarded as a detoxification product of bendamustine. Its formation indicates the body’s mechanism to reduce toxicity from the parent compound. The biological activities associated with BBMA include:

- Detoxification : BBMA is more water-soluble than bendamustine, facilitating its excretion via urine. This property is crucial for minimizing potential toxic effects associated with the accumulation of bendamustine in tissues.

- Bioactivation Potential : While generally considered a detoxification product, some studies suggest that BBMA may undergo further metabolic transformations that could lead to bioactivation, resulting in reactive species that may exert cytotoxic effects on cells .

Case Studies and Research Findings

-

Clinical Studies on Metabolite Profiles :

A study involving cancer patients demonstrated that BBMA and other metabolites were excreted in urine following intravenous administration of bendamustine. The study identified 25 bendamustine-related compounds, emphasizing the complexity of its metabolic pathways . -

Animal Studies :

Research conducted on Sprague-Dawley rats and cynomolgus monkeys highlighted that after administering a formulated bendamustine derivative, significant amounts of BBMA were detected in urine samples. This finding underscores the importance of understanding the pharmacokinetics and safety profiles of bendamustine metabolites . -

Toxicological Considerations :

Investigations into the toxicological implications of mercapturic acids reveal that while they serve primarily as detoxification products, certain conditions might lead to their bioactivation into reactive intermediates capable of inducing cellular damage .

特性

IUPAC Name |

4-[5-[bis[2-[(2R)-2-acetamido-2-carboxyethyl]sulfanylethyl]amino]-1-methylbenzimidazol-2-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37N5O8S2/c1-16(32)27-20(25(36)37)14-40-11-9-31(10-12-41-15-21(26(38)39)28-17(2)33)18-7-8-22-19(13-18)29-23(30(22)3)5-4-6-24(34)35/h7-8,13,20-21H,4-6,9-12,14-15H2,1-3H3,(H,27,32)(H,28,33)(H,34,35)(H,36,37)(H,38,39)/t20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTNDPUOARKGRL-SFTDATJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCCN(CCSCC(C(=O)O)NC(=O)C)C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSCCN(CCSC[C@@H](C(=O)O)NC(=O)C)C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37N5O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675672 | |

| Record name | (4R,14R)-14-Acetamido-4-carboxy-9-[2-(3-carboxypropyl)-1-methyl-1H-benzimidazol-5-yl]-2-oxo-6,12-dithia-3,9-diazapentadecan-15-oic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956344-34-6 | |

| Record name | (4R,14R)-14-Acetamido-4-carboxy-9-[2-(3-carboxypropyl)-1-methyl-1H-benzimidazol-5-yl]-2-oxo-6,12-dithia-3,9-diazapentadecan-15-oic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。